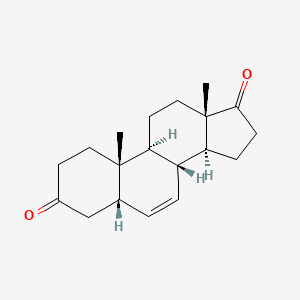
(5beta)-Androst-6-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5beta)-Androst-6-ene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids It is characterized by its unique structure, which includes a double bond between the 6th and 7th carbon atoms and keto groups at the 3rd and 17th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-Androst-6-ene-3,17-dione typically involves the action of specific enzymes such as 5beta-reductase, which converts testosterone to its 5beta-reduced form. The reaction conditions often involve the use of liver or bone marrow extracts where the enzyme is naturally present.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase.
Análisis De Reacciones Químicas
Types of Reactions
(5beta)-Androst-6-ene-3,17-dione undergoes several types of chemical reactions, including:
Reduction: Conversion to 3alpha,5beta-androstanediol and 3beta,5beta-androstanediol by 3alpha- and 3beta-hydroxysteroid dehydrogenase.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: It can undergo substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various diols and oxidized derivatives, which can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
(5beta)-Androst-6-ene-3,17-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in mammalian physiology and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
Industry: It is used in the production of certain pharmaceuticals and as a research tool in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (5beta)-Androst-6-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It does not bind to the androgen receptor or binds only very weakly, which is a key factor in its inactivity compared to other similar compounds. The molecular targets and pathways involved include the 5beta-reductase enzyme and various metabolic pathways related to steroid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Dihydrotestosterone: Unlike (5beta)-Androst-6-ene-3,17-dione, this compound binds strongly to the androgen receptor and is highly active.
Etiocholanolone: A metabolite of this compound with neurosteroid activity.
Uniqueness
This compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites. This unique structure and activity profile make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 |
Clave InChI |
BTAPTIJZCKGMRD-QJISAEMRSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES canónico |
CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


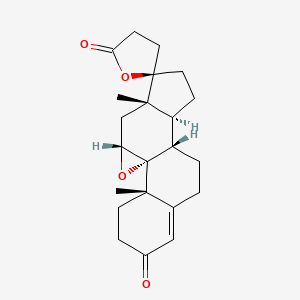
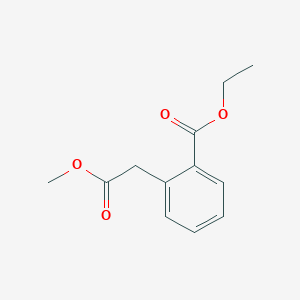
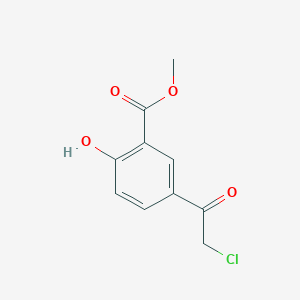
![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)
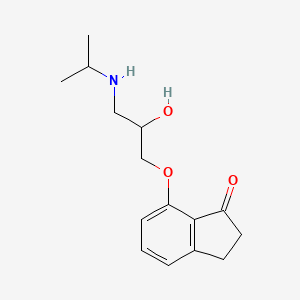
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)


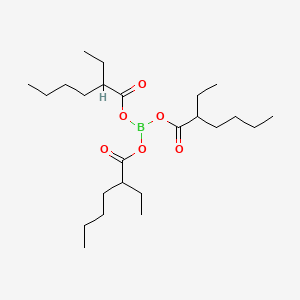
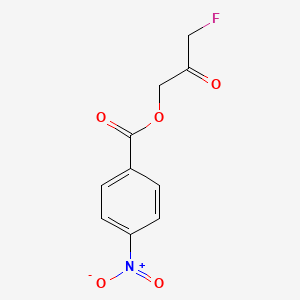
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)

